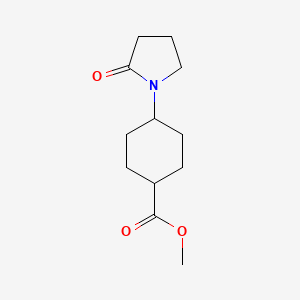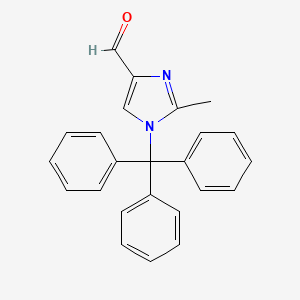![molecular formula C6H11N3S2 B8764076 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- CAS No. 59608-98-9](/img/structure/B8764076.png)
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- typically involves the reaction of 2-aminothiazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
作用机制
The mechanism of action of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- involves its interaction with various molecular targets and pathways:
相似化合物的比较
2-Aminothiazole: A precursor in the synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-, known for its antimicrobial properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Uniqueness: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
属性
CAS 编号 |
59608-98-9 |
|---|---|
分子式 |
C6H11N3S2 |
分子量 |
189.3 g/mol |
IUPAC 名称 |
4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H11N3S2/c7-1-2-10-3-5-4-11-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |
InChI 键 |
ZRNXAWDSVDVRPT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)N)CSCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8763996.png)
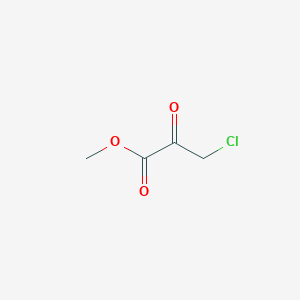
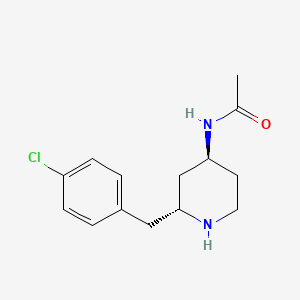
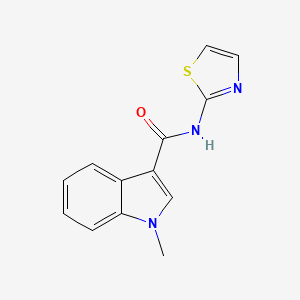
![Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8764041.png)
![(1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B8764045.png)
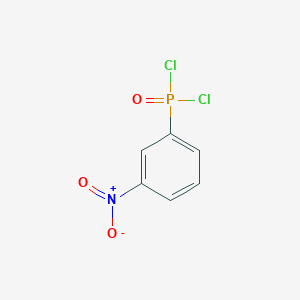
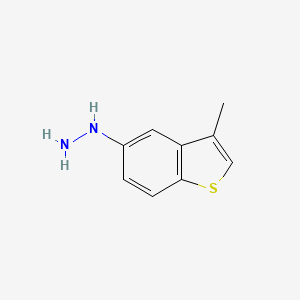
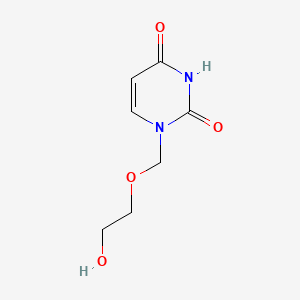
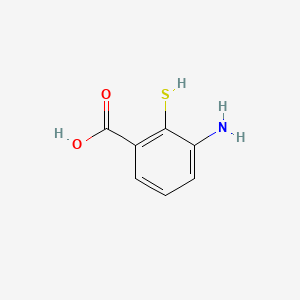
![6-Fluoro-3-methylbenzo[d]isothiazole](/img/structure/B8764086.png)
